

Application Notes and Protocols for Fumaramide Derivatives in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: **Fumaramide**

Cat. No.: **B1208544**

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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody and payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. Traditional maleimide-based linkers, while widely used, can exhibit instability in plasma, leading to premature drug release and off-target toxicity. **Fumaramide** derivatives have emerged as a promising alternative, offering enhanced stability and an improved therapeutic window.

These application notes provide detailed methodologies and protocols for the synthesis, characterization, and evaluation of **fumaramide**-based ADCs. The information is intended to guide researchers in the development and preclinical assessment of this next generation of ADCs.

Fumaramide Linker Chemistry: Enhanced Stability

Fumaramide linkers are derived from fumaric acid and are conjugated to cysteine residues on the antibody via a Michael addition reaction. Unlike the thiosuccinimide ring formed with maleimide linkers, the resulting ring-opened structure of the **fumaramide** conjugate is less

susceptible to retro-Michael reactions, which are a primary cause of payload deconjugation in vivo.^[1] This increased stability in systemic circulation can lead to a wider therapeutic window, with reduced off-target toxicity and a greater proportion of the cytotoxic payload reaching the target tumor cells.

Data Presentation: Comparative Performance of Fumaramide-Based ADCs

The following tables summarize quantitative data comparing the performance of **fumaramide**-based ADCs to their traditional maleimide counterparts.

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs

Cell Line	HER2 Expression	Fumaramide-ADC (MMAE Payload) IC50 (nM)	Maleimide-ADC (MMAE Payload) IC50 (nM)
SK-BR-3	High	0.02 - 0.2	0.02 - 0.2
NCI-N87	High	0.03 - 0.25	0.03 - 0.3
MDA-MB-468	Low	>100	>100

Note: IC50 values are representative and can vary based on specific experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models

Xenograft Model	ADC Target	Fumaramid e-ADC Dose (mg/kg)	% TGI	Maleimide-ADC Dose (mg/kg)	% TGI
NCI-N87	HER2	2.5	95%	5.0	90%
JIMT-1	HER2	3.0	85%	6.0	75%

Note: TGI data is illustrative and depends on the specific ADC, tumor model, and dosing regimen.

Table 3: Plasma Stability and Drug-to-Antibody Ratio (DAR)

Linker Type	Incubation Time in Human Plasma (days)	% Intact ADC Remaining	Average DAR
Fumaramide	7	~96%	3.8 - 4.0
Maleimide	7	~50-65%	3.8 - 4.0

Note: Stability data can be influenced by the conjugation site and payload.

Experimental Protocols

Protocol 1: Synthesis of Fumaramide-Linker-Payload (vc-MMAE) Construct

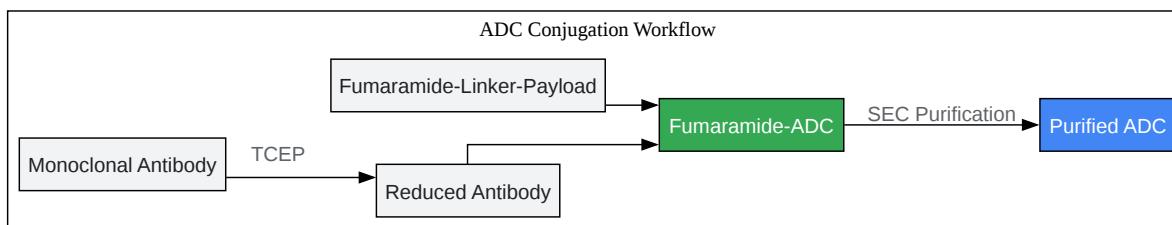
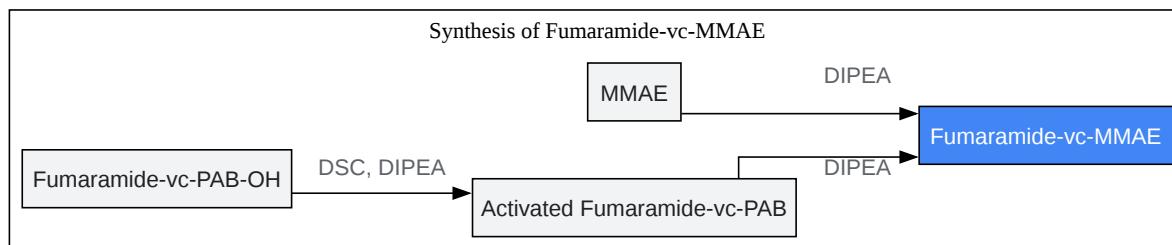
This protocol describes a general method for synthesizing a **fumaramide**-based linker-payload construct with a valine-citrulline (vc) cleavable linker and the cytotoxic agent monomethyl auristatin E (MMAE).

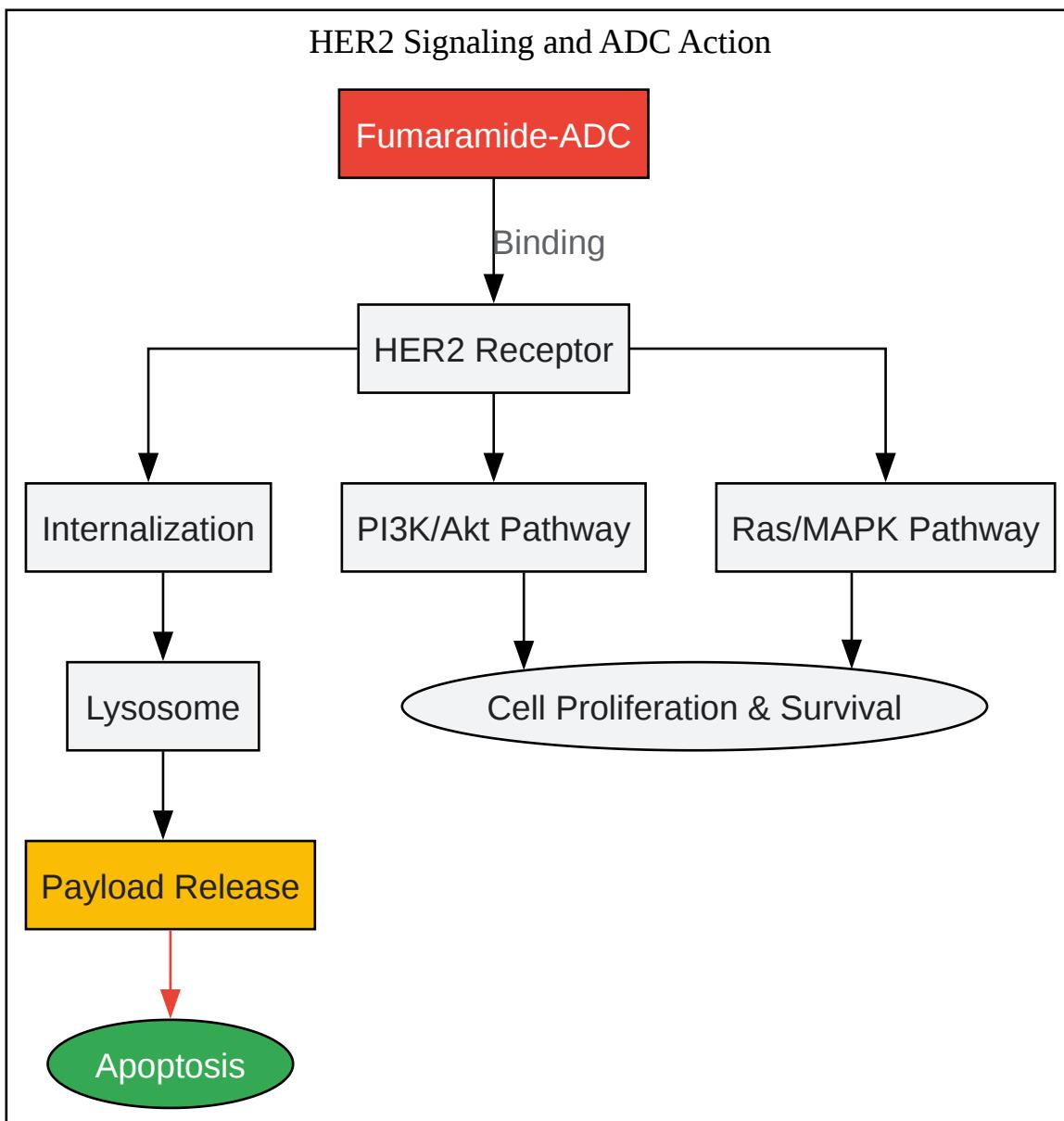
Materials:

- **Fumaramide**-valine-citrulline-p-aminobenzyl alcohol (PAB) intermediate
- Monomethyl auristatin E (MMAE)
- N,N'-Disuccinimidyl carbonate (DSC)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Activation of PAB-OH: Dissolve the **Fumaramide**-vc-PAB intermediate in anhydrous DMF. Add DSC and DIPEA. Stir the reaction at room temperature for 1-2 hours to activate the hydroxyl group of the PAB spacer.
- Conjugation to MMAE: In a separate flask, dissolve MMAE in anhydrous DMF. Add this solution to the activated **Fumaramide**-vc-PAB intermediate. Add additional DIPEA to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired **fumaramide**-vc-MMAE product.
- Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final **fumaramide**-linker-payload construct with high purity.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.





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References

- 1. "Esters in ADC linkers: Optimization of stability and lysosomal cleavage" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
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